molecular formula C6H5NO2 B050658 (R)-(2-Furyl)hydroxyacetonitrile CAS No. 121986-08-1

(R)-(2-Furyl)hydroxyacetonitrile

Cat. No. B050658
M. Wt: 123.11 g/mol
InChI Key: OWECZOWCEFVROP-RXMQYKEDSA-N
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Description

Synthesis Analysis

The synthesis of hydroxyacetonitrile and its isotopologues has been studied in the context of astrochemistry . It is produced by reacting formaldehyde with hydrogen cyanide at near-neutral pH, but with small amounts of catalytic base . Glycolonitrile can react with ammonia to give aminoacetonitrile, which can be hydrolyzed to give glycine .


Molecular Structure Analysis

The molecular structure of hydroxyacetonitrile is HOCH2CN . It is the simplest cyanohydrin and is derived from formaldehyde . It is a colorless liquid that dissolves in water and ether .

properties

IUPAC Name

(2R)-2-(furan-2-yl)-2-hydroxyacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2/c7-4-5(8)6-2-1-3-9-6/h1-3,5,8H/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWECZOWCEFVROP-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)[C@@H](C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(2-Furyl)hydroxyacetonitrile

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